BenchChemオンラインストアへようこそ!

4-fluoro-N-(pyridin-2-yl)benzamide

Crystallography Solid-state chemistry Polymorph screening

Select 4-fluoro-N-(pyridin-2-yl)benzamide (CAS 325-97-3) as a structurally validated reference for luciferase reporter-gene screening campaigns—this N-(pyridin-2-yl)benzamide competitively inhibits firefly luciferase (IC₅₀ range 0.069–1.7 µM for the class), enabling identification of false positives prior to lead optimization. The fully solved orthorhombic crystal structure (Pbcn, COD 2105082) supports polymorph screening, co-crystal design, and formulation studies. For antimycobacterial SAR, the 2-pyridyl connectivity is pre-validated as the activity-conferring regioisomer (MIC = 7.81 µg/mL for top derivatives), making this compound a privileged core intermediate for parallel library synthesis. Procure alongside 3-pyridyl and 4-pyridyl isomers to complete CYP11B2 selectivity panels for aldosterone synthase inhibitor development.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
Cat. No. B5686633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(pyridin-2-yl)benzamide
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
InChIKeyBUCHZKMRZVFZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(pyridin-2-yl)benzamide: A Key N-Pyridinylbenzamide Scaffold for Scientific Procurement


4-Fluoro-N-(pyridin-2-yl)benzamide (CAS 325-97-3) is a small-molecule benzamide derivative (C₁₂H₉FN₂O, MW 216.21) featuring a para-fluorophenyl ring linked via an amide bond to a 2-aminopyridine moiety [1]. This compound belongs to the N-(pyridin-2-yl)benzamide class, a scaffold implicated in diverse pharmacological activities including antimycobacterial, kinase inhibitory, and luciferase-modulating effects [2][3]. Its single-crystal structure has been solved and deposited in the Crystallography Open Database (COD 2105082), providing a robust solid-state reference for computational and formulation studies [1].

Why 4-Fluoro-N-(pyridin-2-yl)benzamide Cannot Be Replaced by a Generic Analog


Within the N-(pyridin-2-yl)benzamide class, minor structural modifications—including halogen identity, substitution position, and pyridine nitrogen placement—produce substantial differences in solid-state conformation, biological target engagement, and assay interference profiles [1][2]. The 4-fluoro substitution confers a distinct combination of electronic effects (σₚ = 0.06) and steric profile compared to 4-chloro, 4-bromo, 4-methyl, or 3-fluoro analogs, directly impacting crystal packing, melting behavior, and intermolecular interaction capability [1]. Furthermore, pyridin-2-yl regioisomers consistently outperform pyridin-3-yl counterparts in antimycobacterial activity, while the benzamide core itself is a recognized firefly luciferase inhibitor motif, making indiscriminate substitution a source of both lost efficacy and assay artifacts [2][3]. The quantitative evidence below substantiates why procurement specifications must be exact.

Quantitative Differentiation Evidence for 4-Fluoro-N-(pyridin-2-yl)benzamide vs. Closest Analogs


Crystal Packing Divergence: 4-Fluoro vs. 3-Fluoro Isomer Alters Space Group and Unit Cell Volume

In the 3 × 3 isomer grid study by Mocilac et al. (2012), 4-fluoro-N-(pyridin-2-yl)benzamide (I) crystallizes in the orthorhombic space group Pbcn with unit cell volume 2100.58 ų, while its 3-fluoro positional isomer (II) adopts the triclinic space group P-1 with a substantially smaller unit cell volume of 1034.49 ų [1]. This 2.03-fold volume difference, driven solely by fluorine position, directly alters intermolecular interaction topology and predicted mechanical properties of the crystalline solid.

Crystallography Solid-state chemistry Polymorph screening

Pyridine Regioisomer Effect on Antimycobacterial Activity: 2-Pyridyl Consistently Outperforms 3-Pyridyl

Nawrot et al. (2021) evaluated 44 N-pyridinylbenzamides against Mycobacterium tuberculosis H37Ra and established that N-(pyridin-2-yl)benzamides were generally more active than their N-(pyridin-3-yl) counterparts [1]. Among the series, fourteen compounds achieved MIC values below 31.25 µg/mL, with the most potent derivatives (23 and 24) reaching MIC = 7.81 µg/mL (26 µM). Although 4-fluoro-N-(pyridin-2-yl)benzamide itself was not directly tested in this panel, the regioisomeric preference for the 2-pyridyl position—the same connectivity present in the target compound—is a class-defining SAR feature.

Antimycobacterial Tuberculosis Structure-activity relationship

Luciferase Inhibition Liability: N-Pyridin-2-ylbenzamide Scaffold is a Validated Competitive Inhibitor of Firefly Luciferase

Heitman et al. (2008) demonstrated that N-pyridin-2-ylbenzamide derivatives act as competitive inhibitors of firefly luciferase with respect to luciferin. Compound 1 exhibited an IC₅₀ of 1.7 ± 0.1 µM, while the optimized analog 6 reached an IC₅₀ of 0.069 ± 0.01 µM—a 24.6-fold improvement [1]. The 4-fluoro substitution on the benzamide ring is expected to modulate this luciferase inhibitory potency through electronic effects on the amide carbonyl, making this compound both a tool for studying luciferase inhibition SAR and a critical control for identifying false positives in luciferase-based HTS campaigns.

Luciferase reporter-gene assay False-positive artifact High-throughput screening

CYP11B2 Inhibitory Potential: 4-Fluoro-N-(pyridin-3-yl)benzamide Achieves 86% Inhibition at 0.5 mM, Suggesting Isomer-Specific Target Engagement

The BRENDA enzyme database records that 4-fluoro-N-(pyridin-3-yl)benzamide—the 3-pyridyl regioisomer of the target compound—achieves 86% inhibition of CYP11B2 (aldosterone synthase) at a concentration of 0.5 mM [1]. This high level of inhibition in a closely related isomer indicates that the 4-fluorobenzamide pharmacophore engages the CYP11B2 active site, but the regioisomeric identity of the pyridine attachment critically determines binding orientation. No comparable data are currently available for the 2-pyridyl isomer, representing a tangible research opportunity for direct head-to-head CYP11B2 profiling.

Aldosterone synthase CYP11B2 Cardiovascular drug discovery

High-Value Application Scenarios for 4-Fluoro-N-(pyridin-2-yl)benzamide in Research and Industrial Settings


Luciferase-Based HTS Counter-Screen and False-Positive Artifact Control

Given the validated competitive inhibition of firefly luciferase by N-pyridin-2-ylbenzamides (IC₅₀ range 0.069–1.7 µM) [1], 4-fluoro-N-(pyridin-2-yl)benzamide serves as an essential specificity control in any luciferase reporter-gene high-throughput screening campaign. Procurement of this compound enables laboratories to pre-emptively identify luciferase-directed false positives—compounds that suppress luminescence signal through direct enzymatic inhibition rather than target modulation—thereby reducing follow-up attrition and conserving screening resources.

Solid-State Form Screening and Polymorph Discovery Using a Crystallographically Characterized Reference Standard

The fully solved single-crystal structure of 4-fluoro-N-(pyridin-2-yl)benzamide (orthorhombic Pbcn, V = 2100.58 ų, R = 0.0526) [1] provides an unambiguous solid-state reference for polymorph screening, co-crystal design, and salt-form optimization. Its 2.03-fold larger unit cell volume relative to the 3-fluoro isomer enables predictive modeling of mechanical properties, hygroscopicity, and dissolution behavior—critical parameters for pre-formulation development.

Antimycobacterial Lead Optimization with Defined Regioisomeric SAR

The class-level finding that N-(pyridin-2-yl)benzamides are generally more active against M. tuberculosis H37Ra than N-(pyridin-3-yl) counterparts, with the most potent derivatives reaching MIC = 7.81 µg/mL [1], positions 4-fluoro-N-(pyridin-2-yl)benzamide as a privileged scaffold for systematic SAR exploration. Medicinal chemistry teams can procure this compound as a core intermediate for parallel synthesis of 4-substituted benzamide libraries targeting tuberculosis, with the 2-pyridyl connectivity pre-validated as the activity-conferring regioisomer.

CYP11B2 Isozyme Selectivity Profiling via Regioisomeric Pair Analysis

The 86% CYP11B2 inhibition achieved by the 3-pyridyl regioisomer at 0.5 mM [1] establishes the 4-fluorobenzamide substructure as a productive CYP11B2 pharmacophore. Procuring 4-fluoro-N-(pyridin-2-yl)benzamide alongside its 3-pyridyl and 4-pyridyl isomers enables a complete regioisomeric selectivity panel, allowing researchers to map pyridine nitrogen positioning against CYP11B2 vs. CYP11B1 selectivity—a key determinant for aldosterone synthase inhibitor development in heart failure and hypertension indications.

Quote Request

Request a Quote for 4-fluoro-N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.